molecular formula C10H16O4S2 B12108050 Kynurenine impurity 4

Kynurenine impurity 4

Cat. No.: B12108050
M. Wt: 264.4 g/mol
InChI Key: RJFZFHJRQUXHHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kynurenine impurity 4 typically involves the chemical modification of kynurenine. One common method includes the use of specific reagents that facilitate the addition or substitution of functional groups on the kynurenine molecule . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes steps such as purification and crystallization to ensure the final product meets the required standards for research and application .

Biological Activity

Kynurenine impurity 4 (KYN impurity 4) is a byproduct of the kynurenine metabolic pathway, which is primarily derived from the degradation of tryptophan. This compound has garnered attention due to its potential biological activities, which may have implications in various physiological and pathological contexts. This article reviews the biological activity of KYN impurity 4, supported by relevant data, case studies, and research findings.

Overview of the Kynurenine Pathway

The kynurenine pathway is crucial for tryptophan metabolism, leading to the production of several metabolites, including kynurenic acid (KYNA), quinolinic acid, and others. These metabolites play significant roles in neurobiology and immune modulation. KYN impurity 4 is one of the lesser-studied metabolites within this pathway, but emerging research suggests it may possess unique biological properties.

Biological Activities

1. Neuroprotective Effects

KYN impurity 4 has been shown to exhibit neuroprotective properties, similar to those of its more studied counterparts like KYNA. Research indicates that KYNA can act as an antagonist at excitatory amino acid receptors in the central nervous system (CNS), potentially mitigating excitotoxicity associated with various neurological disorders . KYN impurity 4 may share this mechanism, contributing to its neuroprotective profile.

2. Modulation of Immune Responses

KYN and its derivatives are known to influence immune responses significantly. KYN impurity 4 has been implicated in the modulation of regulatory T cells (Tregs) through activation of the aryl hydrocarbon receptor (AHR). This interaction is crucial for maintaining immune homeostasis and could be leveraged for therapeutic purposes in autoimmune diseases .

3. Antioxidant Properties

Research suggests that KYN metabolites possess antioxidant capabilities. These properties may help protect cells from oxidative stress, a common factor in various diseases, including neurodegenerative disorders and cancer . The antioxidant activity of KYN impurity 4 could be beneficial in preventing cellular damage in these conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of kynurenine-related compounds, providing insights into the potential effects of KYN impurity 4:

  • Neuroprotection in Animal Models : A study demonstrated that administration of KYNA reduced neuronal damage in models of ischemia-reperfusion injury, suggesting that KYN impurity 4 might have similar protective effects .
  • Immune Modulation : In vitro experiments revealed that kynurenine metabolites could enhance Treg generation through AHR activation. This finding is particularly relevant for understanding how KYN impurity 4 might modulate immune responses during inflammatory conditions .
  • Oxidative Stress Reduction : In a study examining the effects of various kynurenines on oxidative stress markers, KYN impurities demonstrated a capacity to reduce levels of reactive oxygen species (ROS) in cultured cells, indicating potential therapeutic applications for oxidative stress-related diseases .

Data Tables

The following table summarizes key findings related to the biological activities of KYN impurity 4 and its related compounds:

Biological Activity Mechanism Reference
NeuroprotectionAntagonism at excitatory receptors ,
Immune modulationActivation of AHR leading to Treg generation ,
Antioxidant propertiesReduction of ROS ,

Properties

Molecular Formula

C10H16O4S2

Molecular Weight

264.4 g/mol

IUPAC Name

3,6-bis(2-methylsulfanylethyl)-1,4-dioxane-2,5-dione

InChI

InChI=1S/C10H16O4S2/c1-15-5-3-7-9(11)14-8(4-6-16-2)10(12)13-7/h7-8H,3-6H2,1-2H3

InChI Key

RJFZFHJRQUXHHP-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C(=O)OC(C(=O)O1)CCSC

Origin of Product

United States

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